1. Linagliptin (BI1356)Compound Description: Linagliptin, also known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an orally administered drug used for treating type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This inhibition slows the inactivation of incretin hormones like GLP-1 and GIP, which in turn promotes insulin secretion from the pancreas. Linagliptin is considered a potent hypoglycemic agent and is prescribed both as monotherapy and in combination with other medications for managing blood glucose levels. [, ] Relevance: Linagliptin shares a core structure with 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, both containing a 3-methyl-1H-purine-2,6(3H,7H)-dione moiety with an 8-piperidinyl substituent. The differences lie in the 7-position substituent (butyl vs. but-2-ynyl) and the presence of a quinazolinylmethyl group on the 1-position nitrogen in linagliptin. This makes them structurally analogous within the broader family of xanthine derivatives.
2. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochlorideCompound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for its cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive effects. The study also investigated its affinity for α1- and α2-adrenoreceptors. []Relevance: This compound, like 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, belongs to the class of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-diones, differing in the substituents at the 7-position. Both compounds showcase the structural diversity within this class and their potential for various pharmacological activities.
3. 7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)Compound Description: This compound is the main metabolite of linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent stereoselective reduction by aldo-keto reductases. It represents a significant portion of linagliptin's systemic exposure after oral administration. []Relevance: CD1790 is a direct metabolite of linagliptin, sharing the same core structure as 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, including the 3-methyl-1H-purine-2,6(3H,7H)-dione moiety and the 8-piperidinyl substituent. The distinctions lie in the 7-position substituent (but-2-ynyl vs. butyl) and the presence of a hydroxyl group at the 3' position of the piperidine ring in CD1790.
5. 8‐(1‐(3‐phenyl‐1,2,4‐oxadiazol‐5‐yl)methyl)‐1H‐pyrazol‐4‐yl)‐1,3‐dipropyl‐1H‐purine‐2,6(3H,7H)‐dioneCompound Description: This xanthine analog exhibits the highest selectivity for adenosine A2B receptors among the compounds discussed, with a selectivity ratio of over 370-fold and a high affinity (Ki = 1 nM). []Relevance: Although structurally distinct from 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, this compound is included due to its high selectivity for adenosine A2B receptors. This highlights the diverse pharmacological profiles within the broader class of xanthine derivatives and their potential as drug targets.
6. OSIP339391Compound Description: This pyrrolopyrimidine analog demonstrates slightly lower selectivity for adenosine A2B receptors compared to compound 5, with a 70-fold selectivity, but possesses a higher affinity (Ki = 0.41 nM). []Relevance: Although structurally dissimilar to 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, OSIP339391 is included due to its significant affinity for adenosine A2B receptors, emphasizing the potential for finding potent and selective ligands within various chemical classes targeting this receptor subtype.
7. (S)PHPNECACompound Description: For a considerable period, (S)PHPNECA held the position of the most potent agonist for adenosine A2B receptors, although it lacked selectivity. []Relevance: (S)PHPNECA, despite being structurally different from 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, underscores the historical context in developing adenosine A2B receptor agonists. It illustrates the progression towards identifying more selective and potentially therapeutically valuable compounds for targeting this receptor.
8. LUF5835Compound Description: Classified as a non-ribose ligand, LUF5835 acts as a full agonist for adenosine A2B receptors, demonstrating selectivity over A2A and A3 receptors with an EC50 value of 10 nM. [] Relevance: LUF5835's emergence as a selective full agonist, unlike 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, highlights the ongoing discovery of structurally diverse ligands for adenosine A2B receptors. This emphasizes the potential for developing new therapeutic agents with improved selectivity profiles.
9. LUF5845Compound Description: Similar to LUF5835, LUF5845 represents a non-ribose ligand that functions as a partial agonist for adenosine A2B receptors, displaying selectivity for this receptor subtype over A2A and A3 receptors, with an EC50 value of 9 nM. [] Relevance: LUF5845, despite being structurally different from 7-butyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, further emphasizes the ongoing identification of structurally diverse ligands for adenosine A2B receptors. This emphasizes the potential for developing new therapeutic agents with improved selectivity profiles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.